![molecular formula C20H17BrClNO3S2 B4059448 4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059448.png)
4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one
説明
4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C20H17BrClNO3S2 and its molecular weight is 498.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.95218 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Compounds with structural similarities to 4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one have been synthesized and characterized, providing a foundation for understanding their chemical behaviors and potential applications. These studies often explore novel synthetic routes, aiming to improve the yield, selectivity, or functionalization of the target compounds. Characterization techniques such as NMR, FT-IR, and X-ray diffraction are commonly employed to confirm the structure and purity of the synthesized compounds (Beytur & Avinca, 2021).
Photodynamic Therapy Applications
Certain derivatives, particularly those incorporating the thiazole moiety and substituted benzylidene groups, have been investigated for their photophysical and photochemical properties. These compounds demonstrate potential as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer. Their ability to generate singlet oxygen upon irradiation makes them suitable candidates for inducing cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
Research on derivatives incorporating similar structural elements has shown promising antimicrobial and anticancer properties. The activity of these compounds against various bacterial strains and cancer cell lines highlights their potential as therapeutic agents. The specific functional groups and the overall molecular framework play a crucial role in determining their biological activity, with some compounds exhibiting significant efficacy in preliminary screenings (Sherif, Eldeen, & Helal, 2013).
Molecular Docking and DFT Studies
Molecular docking and density functional theory (DFT) studies provide insights into the interaction mechanisms of these compounds with biological targets. Such computational analyses help in understanding the binding affinities, reactivity, and stability of the molecules within biological systems. These studies are instrumental in the rational design of more effective and selective drug candidates or functional materials (Kumar et al., 2021).
特性
IUPAC Name |
(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClNO3S2/c1-3-26-18-15(21)8-13(10-17(18)25-2)9-16-19(24)28-20(23-16)27-11-12-4-6-14(22)7-5-12/h4-10H,3,11H2,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKMXAXETCLONJ-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride](/img/structure/B4059375.png)
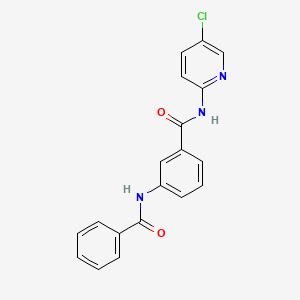
![{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B4059383.png)
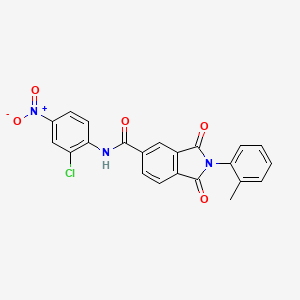
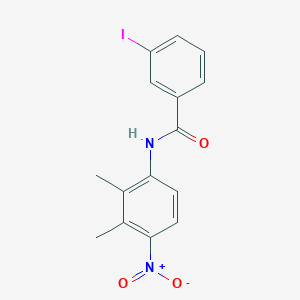
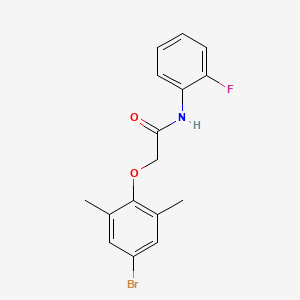
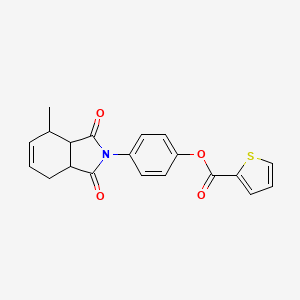

![2-(benzylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059426.png)
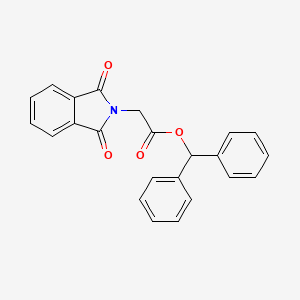
![4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059434.png)
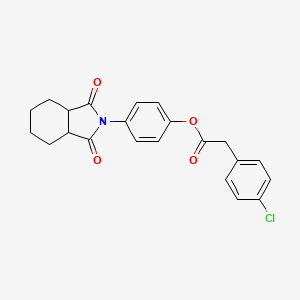
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B4059451.png)

